molecular formula C25H30N6O5 B1450755 Dioxohongdenafil CAS No. 1609405-33-5

Dioxohongdenafil

Cat. No.: B1450755
CAS No.: 1609405-33-5
M. Wt: 494.5 g/mol
InChI Key: RHQIVJSGDDEMLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioxohongdenafil involves multiple steps, starting from readily available raw materialsThe reaction conditions typically involve the use of organic solvents such as chloroform, dimethyl sulfoxide, and methanol, with heating required for certain steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the production process and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dioxohongdenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

Dioxohongdenafil exerts its effects by inhibiting the enzyme phosphodiesterase, which plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases cGMP levels, leading to relaxation of smooth muscle cells and vasodilation. This mechanism is similar to that of other phosphodiesterase inhibitors used in the treatment of erectile dysfunction .

Properties

IUPAC Name

1-[2-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O5/c1-5-8-17-20-21(29(4)28-17)23(33)27-22(26-20)16-13-15(9-10-19(16)36-7-3)18(32)14-31-12-11-30(6-2)24(34)25(31)35/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,26,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQIVJSGDDEMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(C(=O)C4=O)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609405-33-5
Record name Dioxo-acetildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609405335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIOXO-ACETILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XB04O9C81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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